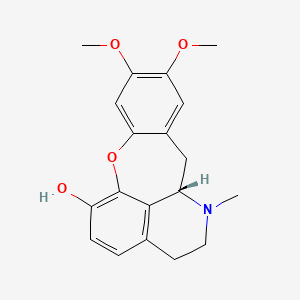
Cularidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cularidine is an alkaloid.
科学的研究の応用
Pharmacological Properties
Cularidine is primarily noted for its activity as a dopamine receptor ligand. It exhibits selective binding affinities to both D1-like and D2-like dopamine receptors, which are critical targets in the treatment of various neuropsychiatric disorders. The reported IC50 values for this compound are 80 nM for D1-like receptors and 320 nM for D2-like receptors, indicating a preference for D1-like receptors .
Table 1: Binding Affinities of this compound
| Receptor Type | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| D1-like | 80 | 0.25 |
| D2-like | 320 |
Therapeutic Applications
This compound's interactions with dopamine receptors suggest several therapeutic applications:
- Neuropsychiatric Disorders : Given its binding affinity, this compound may be explored as a treatment option for conditions like schizophrenia and Parkinson's disease, where dopamine dysregulation plays a significant role.
- Substance Use Disorders : The compound's ability to modulate dopamine signaling could be beneficial in treating addiction and substance abuse disorders.
- Cognitive Enhancement : Research indicates that ligands targeting D1-like receptors can improve cognitive functions, making this compound a candidate for addressing cognitive deficits associated with aging or neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the effects of this compound and related compounds:
- Dopamine Receptor Modulation : A study highlighted the role of this compound in modulating dopamine receptor pathways, suggesting that it could serve as a lead compound for developing drugs aimed at enhancing cognitive function in aged populations or those with cognitive impairments .
- Cancer Research : Although primarily focused on its neurological applications, some investigations have explored the anti-cancer properties of related alkaloids. For instance, stylopine, another benzylisoquinoline alkaloid, demonstrated significant anti-tumor effects against osteosarcoma cells by inhibiting the VEGFR-2 signaling pathway . This opens avenues for future research into the potential anti-cancer effects of this compound.
- Behavioral Studies : Behavioral assessments in animal models have shown that compounds similar to this compound can influence locomotion and anxiety-related behaviors, indicating their potential utility in treating anxiety disorders or other behavioral conditions .
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(10S)-5,6-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-17-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-4-5-14(21)19-18(11)13(20)8-12-9-16(22-2)17(23-3)10-15(12)24-19/h4-5,9-10,13,21H,6-8H2,1-3H3/t13-/m0/s1 |
InChIキー |
ITGZZZYNPULRNZ-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
異性体SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
正規SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
同義語 |
cularidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















